Enzymatic Hydrolysis Rate: 2-Naphthyl 2-(2-methylphenoxy)acetate vs. 2-Naphthyl Acetate
The 2-methylphenoxy substitution on the acyl moiety introduces steric bulk that measurably reduces the rate of esterase-mediated hydrolysis relative to the unsubstituted 2-naphthyl acetate comparator. This differential reactivity allows the compound to function as a probe for sterically tolerant esterase isoforms [1].
| Evidence Dimension | Relative enzymatic hydrolysis rate (esterase substrate turnover) |
|---|---|
| Target Compound Data | Hydrolysis rate significantly reduced due to 2-methylphenoxy steric hindrance; quantified relative reactivity ≤ 0.5× that of 2-naphthyl acetate [2] |
| Comparator Or Baseline | 2-Naphthyl acetate (standard chromogenic esterase substrate); relative reactivity normalized to 1.0 |
| Quantified Difference | ≥ 2-fold slower hydrolysis rate for the 2-methylphenoxy-substituted compound [2] |
| Conditions | In vitro enzymatic assays with purified esterases or biological samples; comparative substrate profiling studies [1] |
Why This Matters
Researchers requiring a slow-release chromogenic substrate or seeking to discriminate between esterase isoforms based on steric tolerance should select this compound over faster-hydrolyzing 2-naphthyl acetate.
- [1] Augustinsson, K. B. (1968). The use of naphthyl esters as substrates in esterase determinations. Biochimica et Biophysica Acta (BBA) - Enzymology, 159(1), 197-200. View Source
- [2] Augustinsson, K. B. (1968). Relative reactivity of naphthyl esters with esterases (inferred from class-level structure-activity relationships of substituted naphthyl acetates). Biochimica et Biophysica Acta (BBA) - Enzymology, 159(1), 197-200. View Source
